tert-Butyl 2-bromo-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate
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Description
The compound “tert-Butyl 2-bromo-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate” is likely to be an organic compound containing a pyrrolo[3,4-d]thiazole ring which is a fused five-membered ring with nitrogen and sulfur atoms, and a six-membered aromatic ring with nitrogen atom. The compound also contains a bromine atom and a tert-butyl ester group .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, compounds with similar structures are often synthesized through cyclization reactions . For instance, pyrrolo[2,3-d]thiazoles can be derived from the corresponding o-aminoalkynylthiazoles via microwave-assisted 5-endo-dig cyclization .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolo[3,4-d]thiazole ring, a bromine atom, and a tert-butyl ester group . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the bromine atom, which is a good leaving group, and the nitrogen and sulfur atoms in the pyrrolo[3,4-d]thiazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Properties such as density, boiling point, vapor pressure, and solubility could be predicted using computational chemistry methods .Scientific Research Applications
Anionic Cascade Recyclization in Heterocyclic Chemistry
Research by Ivanov (2020) in "Tetrahedron Letters" explored anionic cascade recyclization involving compounds related to tert-Butyl 2-bromo-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate. This study highlighted the potential of such compounds in synthesizing complex heterocyclic structures like pyrrolo[1,2-b][1,2,4]triazine derivatives, showcasing their utility in organic synthesis and heterocyclic chemistry (Ivanov, 2020).
Role in Synthesis and Biological Evaluation
Doležal et al. (2006) reported the condensation of related compounds with aminothiazoles, leading to a series of amides. These compounds were evaluated for anti-mycobacterial and antifungal activities, indicating the significance of tert-butyl thiazole derivatives in medicinal chemistry and drug discovery (Doležal et al., 2006).
Advancements in Antibiotic Synthesis
Martin et al. (2008) in "Organic Letters" described the synthesis of thiazolecarboxylates, including tert-butyl derivatives, for developing thiopeptide antibiotics. This work underscores the importance of such compounds in the synthesis of complex antibiotics, highlighting their role in addressing antibiotic resistance challenges (Martin et al., 2008).
Structural Studies in Crystallography
Lynch and Mcclenaghan (2004) conducted structural analysis of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, a related compound, using crystallography. This research is crucial in understanding the molecular geometry and intermolecular interactions of tert-butyl thiazole derivatives (Lynch & Mcclenaghan, 2004).
properties
IUPAC Name |
tert-butyl 2-bromo-4,6-dihydropyrrolo[3,4-d][1,3]thiazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2S/c1-10(2,3)15-9(14)13-4-6-7(5-13)16-8(11)12-6/h4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSSEIKIKLGYMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)SC(=N2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801139981 |
Source
|
Record name | 1,1-Dimethylethyl 2-bromo-4,6-dihydro-5H-pyrrolo[3,4-d]thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801139981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-bromo-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate | |
CAS RN |
365996-63-0 |
Source
|
Record name | 1,1-Dimethylethyl 2-bromo-4,6-dihydro-5H-pyrrolo[3,4-d]thiazole-5-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=365996-63-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 2-bromo-4,6-dihydro-5H-pyrrolo[3,4-d]thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801139981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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